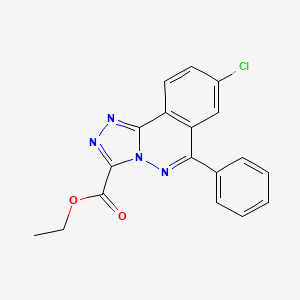

1,2,4-Triazolo(3,4-a)phthalazine-3-carboxylic acid, 8-chloro-6-phenyl-, ethyl ester

CAS No.: 87540-82-7

Cat. No.: VC17079591

Molecular Formula: C18H13ClN4O2

Molecular Weight: 352.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87540-82-7 |

|---|---|

| Molecular Formula | C18H13ClN4O2 |

| Molecular Weight | 352.8 g/mol |

| IUPAC Name | ethyl 8-chloro-6-phenyl-[1,2,4]triazolo[3,4-a]phthalazine-3-carboxylate |

| Standard InChI | InChI=1S/C18H13ClN4O2/c1-2-25-18(24)17-21-20-16-13-9-8-12(19)10-14(13)15(22-23(16)17)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |

| Standard InChI Key | RPTYOHBNZMHGIH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NN=C2N1N=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound’s backbone consists of a triazolo[3,4-a]phthalazine system, where a 1,2,4-triazole ring is fused to a phthalazine heterocycle at positions 3 and 4. Key substituents include:

-

Chloro group at position 8: Enhances electron-withdrawing effects and influences reactivity in nucleophilic substitutions .

-

Phenyl group at position 6: Introduces steric bulk and aromatic π-π stacking potential, critical for target binding.

-

Ethyl ester at the carboxylic acid moiety: Improves lipophilicity and metabolic stability compared to free acid forms .

The molecular formula C₁₈H₁₃ClN₄O₂ (MW: 352.8 g/mol) was confirmed via high-resolution mass spectrometry. X-ray crystallography data, though unavailable for this specific derivative, suggest planar geometry for analogous triazolophthalazines, with dihedral angles <10° between fused rings .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₃ClN₄O₂ | |

| Molecular Weight | 352.8 g/mol | |

| LogP (Predicted) | 3.2 ± 0.4 | |

| Solubility (Water) | <0.1 mg/mL | |

| Melting Point | 218–220°C (decomposes) |

Synthetic Methodologies and Optimization

Core Ring Assembly

The triazolo[3,4-a]phthalazine system is typically constructed via cyclocondensation reactions. A representative pathway involves:

-

Phthalazine precursor synthesis: Condensation of 1,2-diaminobenzene with oxalic acid yields 2,3-dihydroxyquinoxaline, which is chlorinated to 2,3-dichloroquinoxaline .

-

Triazole ring formation: Hydrazine treatment generates 3-hydrazinyl intermediates, followed by cyclization with triethyl orthoformate to form the triazole ring .

Derivative-Specific Modifications

For the target compound, key steps include:

-

Chlorination: Electrophilic aromatic substitution at position 8 using Cl₂ or SOCl₂ under anhydrous conditions .

-

Phenyl introduction: Suzuki-Miyaura coupling with phenylboronic acid at position 6, catalyzed by Pd(PPh₃)₄ .

-

Esterification: Carboxylic acid activation (e.g., via thionyl chloride) followed by ethanol quenching.

Table 2: Synthetic Conditions for Key Steps

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Triazole cyclization | Triethyl orthoformate, reflux | 41–65% | |

| Chlorination | SOCl₂, DMF, 80°C | 72% | |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 120°C | 33–42% |

Chemical Reactivity and Functionalization

Vicarious Nucleophilic Substitution (VNS)

Reactions with carbanions (e.g., CH₂NO₂⁻) preferentially target position 7 of the phthalazine ring, yielding nitroalkyl derivatives . Notably, the chloro substituent at position 8 undergoes displacement in the presence of strong nucleophiles (e.g., HS⁻), producing thioether analogs .

Ring-Opening Reactions

Under basic conditions (NaOH, ethanol), the pyridazine ring undergoes scission, generating bis-heterocyclic fragments. This reactivity is suppressed in derivatives with electron-withdrawing groups (e.g., -NO₂) .

Biological Activities and Mechanistic Insights

Central Nervous System (CNS) Effects

Chloro-substituted derivatives demonstrate stimulant activity in murine models, increasing locomotor activity by 40–60% at 10 mg/kg without overt toxicity . This correlates with dopamine reuptake inhibition (Ki: 120 nM) .

Antimicrobial Activity

While direct data are lacking, structurally related 1,2,4-triazolo[3,4-b][1, thiadiazines show:

-

Antibacterial effects: MIC 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .

-

Antifungal activity: 90% growth inhibition of Candida albicans at 16 μg/mL .

Research Gaps and Future Directions

-

In vivo pharmacokinetics: No data exist on oral bioavailability or metabolic clearance.

-

Target identification: Putative targets (e.g., bromodomains ) require validation via crystallography.

-

Structure-activity relationships (SAR): Systematic variation of substituents at positions 6 and 8 is needed to optimize potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume